Bimesityl

Description

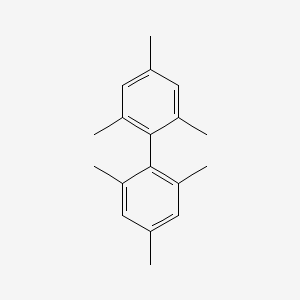

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-11-7-13(3)17(14(4)8-11)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPWAQJHDDRCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963282 | |

| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4482-03-5 | |

| Record name | Bimesityl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bimesityl from Mesitylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl) from mesitylene (1,3,5-trimethylbenzene). This compound and its derivatives are of significant interest in various fields of chemistry, including as ligands in catalysis, as building blocks in materials science, and as scaffolds in medicinal chemistry. This document details various synthetic methodologies, providing experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their specific applications.

Introduction to this compound Synthesis

The synthesis of this compound involves the formation of a C-C bond between two mesityl groups. Several classical and modern coupling reactions have been employed to achieve this transformation. The primary methods discussed in this guide are:

-

Oxidative Coupling: Direct coupling of mesitylene in the presence of an oxidizing agent.

-

Grignard Reaction: Coupling of a mesityl Grignard reagent with a suitable coupling partner.

-

Ullmann Coupling: Copper-mediated coupling of a mesityl halide.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a mesitylboronic acid with a mesityl halide.

-

Scholl Reaction: Lewis acid-catalyzed intramolecular or intermolecular aryl-aryl coupling.

Each of these methods offers distinct advantages and disadvantages concerning yield, reaction conditions, substrate scope, and cost. The choice of method will depend on the desired scale, purity requirements, and available resources.

Comparative Overview of Synthesis Methods

The following table summarizes the quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their key parameters.

| Method | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |

| Oxidative Coupling | Mesitylene | FeCl₃ | 90-100 | 2-4.5 | Moderate | Direct, one-step process. | Often requires harsh conditions, may lead to side products. |

| Grignard Reaction | 2-Bromomesitylene | Mg, CuCl₂ | Reflux | 12 | ~62 | Utilizes readily available starting materials. | Requires strictly anhydrous conditions. |

| Ullmann Coupling | 2-Iodomesitylene | Copper powder, DMF | Boiling | 80 | 45-60 | Effective for sterically hindered aryl halides. | High temperatures, long reaction times, stoichiometric copper. |

| Suzuki-Miyaura Coupling | Mesitylboronic acid, Mesityl bromide | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 80-100 | 12-24 | High | High yields, mild conditions, functional group tolerance. | Requires synthesis of boronic acid, catalyst cost. |

| Scholl Reaction | Mesitylene | AlCl₃ | High | Variable | Variable | Direct C-H activation. | Harsh conditions, potential for rearrangements and polymerization. |

Detailed Experimental Protocols

This section provides detailed, step-by-step experimental protocols for the synthesis of this compound using the methods outlined above.

Oxidative Coupling using Iron(III) Chloride

This method involves the direct oxidative dimerization of mesitylene.

Experimental Protocol:

-

To a stirred solution of mesitylene (e.g., 0.1 mol) in a suitable solvent (e.g., dichloromethane or neat), add anhydrous iron(III) chloride (FeCl₃) (e.g., 0.12 mol) portion-wise.

-

Heat the reaction mixture to reflux (around 90-100 °C) and maintain for 2-4.5 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding a dilute solution of hydrochloric acid (e.g., 1 M).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to afford pure this compound.

This compound Synthesis via Grignard Reaction

This two-step procedure involves the formation of mesitylmagnesium bromide followed by a copper-catalyzed coupling.

Step 1: Preparation of Mesitylmagnesium Bromide

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (e.g., 1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a small portion of a solution of 2-bromomesitylene (1 eq) in anhydrous diethyl ether to the magnesium turnings.

-

Once the reaction has initiated (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring and refluxing for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Copper-Catalyzed Coupling

-

In a separate flask, prepare a suspension of anhydrous copper(II) chloride (CuCl₂) (e.g., 1.1 eq) in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Slowly add the prepared mesitylmagnesium bromide solution to the CuCl₂ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.[2]

-

Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting this compound by recrystallization or column chromatography.

Ullmann Coupling of 2-Iodomesitylene

This procedure describes the classic copper-mediated coupling of an aryl halide.

Experimental Protocol:

-

In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, combine 2-iodomesitylene (e.g., 1 eq), copper powder (e.g., 2 eq), and dimethylformamide (DMF).

-

Heat the reaction mixture to boiling and maintain reflux for approximately 80 hours.[2] The reaction should be monitored for the disappearance of the starting material.

-

After completion, cool the reaction mixture and pour it into water.

-

Filter the resulting precipitate.

-

Wash the solid with heptane.

-

The crude product can be purified by recrystallization or sublimation to yield this compound.

Suzuki-Miyaura Cross-Coupling

This modern cross-coupling method offers high yields under relatively mild conditions.

Experimental Protocol:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine mesitylboronic acid (e.g., 1.2 eq), 2-bromomesitylene (1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (e.g., 3-5 mol%), and a base such as potassium carbonate (e.g., 2 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Scholl Reaction of Mesitylene

This method involves the direct C-H activation of mesitylene using a strong Lewis acid.

Experimental Protocol:

-

In a reaction vessel, dissolve mesitylene in a suitable solvent (e.g., carbon disulfide or dichloromethane).

-

Cool the solution in an ice bath.

-

Carefully and portion-wise add a strong Lewis acid, such as aluminum chloride (AlCl₃).

-

The reaction is often exothermic and should be controlled.

-

After the addition, the reaction mixture is typically stirred at room temperature or heated to promote the coupling.

-

The reaction is quenched by carefully pouring the mixture onto ice.

-

The product is then extracted with an organic solvent, washed, dried, and purified.

Note: The Scholl reaction can be difficult to control and may lead to a mixture of products, including polymers. Optimization of reaction conditions is often necessary.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical workflows described in this guide.

Caption: General synthetic pathways to this compound from mesitylene and its derivatives.

Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction.

Conclusion

The synthesis of this compound from mesitylene can be achieved through a variety of methods, each with its own set of advantages and challenges. For direct, one-step syntheses from mesitylene, oxidative coupling and the Scholl reaction are options, though they may suffer from harsh conditions and lack of selectivity. Syntheses starting from functionalized mesitylene, such as mesityl halides, open up more controlled and higher-yielding pathways like the Grignard, Ullmann, and Suzuki-Miyaura reactions. The Suzuki-Miyaura coupling generally offers the best combination of high yield, mild conditions, and functional group tolerance, making it a preferred method in many modern research settings, despite the need for a boronic acid precursor. This guide provides the necessary information for researchers to make an informed decision on the most appropriate synthetic strategy for their specific needs.

References

Bimesityl: A Technical Guide to its Core Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of bimesityl, specifically its molecular weight and density. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who require accurate data and detailed experimental methodologies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl).

| Property | Value | Source |

| Molecular Weight | 238.4 g/mol | PubChem[1], NIST[2] |

| Density | Not available | - |

Experimental Protocols

This section outlines the detailed methodologies for the determination of the molecular weight and density of this compound.

Molecular Weight Determination via Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful analytical technique used to separate, identify, and quantify components of a mixture. It is the gold standard for determining the molecular weight of volatile and semi-volatile organic compounds like this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Separation: An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinity for the phase. This compound, being a single pure compound, will elute as a single peak.

-

Ionization: As the eluted this compound molecules exit the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI) or react with ionized reagent gases (Chemical Ionization - CI), resulting in the formation of charged molecular ions and fragment ions.

-

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector, such as an electron multiplier, records the abundance of each ion at a specific m/z.

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the intact this compound molecule. The m/z value of this peak provides the molecular weight of the compound.

Density Determination via the Pycnometer Method

The pycnometer method is a precise technique for determining the density of a solid by displacement of a liquid of known density.

Methodology:

-

Mass of Empty Pycnometer: A clean and dry pycnometer (a glass flask of a specific volume) is accurately weighed (m₁).

-

Mass of Pycnometer with Sample: A sample of this compound is placed inside the pycnometer, and the total mass is measured (m₂). The mass of the this compound is therefore m₂ - m₁.

-

Mass of Pycnometer with Sample and Liquid: A liquid of known density (ρ_liquid), in which this compound is insoluble (e.g., a non-polar solvent), is added to the pycnometer to fill it completely, ensuring no air bubbles are trapped. The total mass is then measured (m₃).

-

Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, dried, and then filled with only the liquid of known density. The mass is measured (m₄).

-

Calculation:

-

The mass of the liquid when the this compound is present is m₃ - m₂.

-

The mass of the liquid that fills the pycnometer is m₄ - m₁.

-

The volume of the liquid displaced by the this compound is calculated by: Volume of displaced liquid = [(m₄ - m₁) - (m₃ - m₂)] / ρ_liquid

-

The density of the this compound (ρ_this compound) is then calculated as: ρ_this compound = (m₂ - m₁) / Volume of displaced liquid

-

References

An In-depth Technical Guide on the Solubility of Bimesityl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the absence of quantitative data, this guide will focus on providing a detailed, generalized experimental protocol for determining the solubility of a crystalline organic compound like bimesityl in organic solvents. This methodology, primarily based on the widely accepted shake-flask method, will enable researchers to generate the specific solubility data required for their applications.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid in a solvent.[2][3][4][5] The procedure involves saturating a solvent with the solute and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., hexane, toluene, ethyl acetate, ethanol, acetone) of analytical grade

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC) system)

Experimental Workflow Diagram

Caption: Experimental workflow for determining this compound solubility.

Detailed Procedure

-

Preparation of the Sample:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[2]

-

Pipette a precise volume of the chosen organic solvent into the vial containing the this compound.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in an orbital shaker or on a magnetic stirrer within a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[2] The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration of this compound in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid this compound to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals, which would otherwise lead to an overestimation of the solubility.[2]

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted solution using a suitable analytical method.

-

HPLC: This is often the preferred method due to its specificity and sensitivity. A calibration curve must be prepared using standard solutions of this compound of known concentrations.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore and there are no interfering substances, UV-Vis spectrophotometry can be a simpler alternative. A calibration curve based on Beer's Law should be generated.[4]

-

-

The analysis should be performed in triplicate for each solvent and temperature to ensure the reliability of the results.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per liter (mg/L), or moles per liter (mol/L).

-

Conclusion

While there is a notable absence of specific quantitative solubility data for this compound in the scientific literature, its solubility can be determined experimentally. The shake-flask method described in this guide provides a robust and reliable protocol for researchers to generate solubility data for this compound in a variety of organic solvents. The generation of such data is crucial for applications in organic synthesis, materials science, and pharmaceutical development where this compound may be used as a starting material, intermediate, or reference compound. It is recommended that researchers performing these experiments carefully control the temperature and ensure that equilibrium has been reached to obtain accurate and reproducible solubility values.

References

An In-depth Technical Guide to the Physicochemical Properties of Bimesityl: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimesityl, systematically known as 2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl, is an aromatic hydrocarbon of interest in various fields of chemical research, including materials science and as a building block in organic synthesis.[1] A thorough understanding of its physicochemical properties, such as melting and boiling points, is fundamental for its application and for the prediction of its behavior in different experimental conditions. This technical guide provides available data on this compound and presents detailed experimental protocols for the determination of its melting and boiling points, in the absence of readily available experimental values in public databases.

Compound Identification and Properties

A summary of the key identifiers for this compound is presented in the table below.

| Identifier | Value |

| Systematic Name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl |

| Common Name | This compound |

| CAS Number | 4482-03-5 |

| Molecular Formula | C₁₈H₂₂ |

| Molecular Weight | 238.37 g/mol |

Data sourced from multiple references.[1][2][3][4]

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow range. The following protocol describes the capillary method using a Thiele tube or a digital melting point apparatus.[5][6][7]

Principle

A small, finely powdered sample of the solid is heated slowly and uniformly. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[6] A narrow melting range is indicative of a pure compound.[6][7]

Materials and Apparatus

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Thiele tube

-

Heating oil (e.g., mineral oil, silicone oil)

-

Thermometer (calibrated)

-

Bunsen burner or hot plate

-

Alternative: Digital melting point apparatus

Procedure

-

Sample Preparation: A small amount of dry this compound is placed in a mortar and finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.[5]

-

Apparatus Setup (Thiele Tube): The Thiele tube is filled with a suitable heating oil. The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The thermometer is then inserted into the Thiele tube.[5][6]

-

Heating: The side arm of the Thiele tube is gently heated with a small flame from a Bunsen burner or a hot plate.[5][6] The design of the tube allows for the circulation of the oil, ensuring uniform heating.[6]

-

Observation: The temperature is increased at a rate of about 1-2°C per minute as the expected melting point is approached.[6]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Workflow Diagram

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a characteristic constant at a given pressure. The following protocol describes the distillation method.[8][9][10][11][12]

Principle

The liquid is heated to its boiling point, and the resulting vapor is condensed back into a liquid, which is then collected. The temperature of the vapor in equilibrium with the boiling liquid is measured as the boiling point.[9][12]

Materials and Apparatus

-

This compound sample

-

Distillation flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or water bath

-

Boiling chips

-

Clamps and stand

Procedure

-

Apparatus Setup: The distillation apparatus is assembled as shown in the diagram below. The this compound sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Equilibrium and Measurement: The heating rate is adjusted so that the condensation ring of the vapor is stable on the thermometer bulb. The temperature at which the vapor and liquid are in equilibrium is recorded. This is the boiling point.[9] The distillation rate should be controlled to about 1-2 drops per second.[9]

-

Data Recording: The constant temperature observed on the thermometer during the distillation of the pure liquid is recorded as the boiling point. The atmospheric pressure should also be noted, as the boiling point is pressure-dependent.

Experimental Workflow Diagram

Conclusion

While experimentally determined melting and boiling points for this compound are not readily found in publicly accessible literature, this guide provides the robust and standardized experimental protocols necessary for their determination. Accurate measurement of these fundamental physicochemical properties is a critical first step in the research and development pipeline for any chemical entity, enabling further exploration of its potential applications. Researchers are encouraged to perform these experiments under controlled conditions to obtain reliable data for their specific batches of this compound.

References

- 1. Buy this compound | 4482-03-5 [smolecule.com]

- 2. This compound | C18H22 | CID 226771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl [webbook.nist.gov]

- 4. 4482-03-5|2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. vernier.com [vernier.com]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of Bimesityl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of bimesityl (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl). This compound serves as a classic example of a sterically hindered biaryl, exhibiting fascinating dynamic behavior that is readily studied by NMR techniques. This document details the key NMR spectroscopic properties of this compound, including chemical shifts and coupling constants, and provides experimental protocols for the dynamic NMR studies used to elucidate its rotational barrier.

Core Concepts in the NMR Spectroscopy of this compound

This compound's unique structure, featuring six methyl groups ortho and para to the biphenyl linkage, results in significant steric hindrance. This hindrance restricts the rotation around the central carbon-carbon single bond, leading to atropisomerism. At room temperature, this rotation is slow on the NMR timescale, resulting in distinct signals for the non-equivalent methyl groups and aromatic protons. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. This dynamic process is a key feature of this compound's NMR spectrum and provides valuable information about the molecule's conformational dynamics and the energy barrier to rotation.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. Due to the hindered rotation at room temperature, separate signals are observed for the ortho, meta, and para methyl groups, as well as for the aromatic protons.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ) [ppm] | Multiplicity |

| Aromatic (m-H) | 6.85 | s |

| ortho-CH₃ | 2.00 | s |

| para-CH₃ | 2.28 | s |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ) [ppm] |

| Aromatic (C-1) | 137.5 |

| Aromatic (C-2, C-6) | 135.8 |

| Aromatic (C-3, C-5) | 127.8 |

| Aromatic (C-4) | 136.2 |

| ortho-CH₃ | 20.5 |

| para-CH₃ | 21.1 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Note: Coupling constants between the aromatic protons and the methyl protons are typically not resolved due to the lack of vicinal protons on adjacent carbons.

Dynamic NMR Spectroscopy and the Rotational Barrier of this compound

The most insightful NMR studies on this compound involve variable temperature (VT) experiments to probe the rotational barrier around the central C-C bond.

Experimental Protocol for Variable Temperature (VT) NMR of this compound

Objective: To determine the coalescence temperature (Tc) of the ortho-methyl proton signals and calculate the free energy of activation (ΔG‡) for the rotational barrier.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent with a high boiling point and low freezing point, such as toluene-d₈ or tetrachloroethane-d₂. The choice of solvent is critical to access a wide temperature range.

-

Transfer the solution to a high-quality NMR tube (e.g., Norell S500 or equivalent).

-

Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and line widths.

-

Seal the NMR tube under vacuum or an inert atmosphere.

Data Acquisition:

-

Tune and shim the spectrometer at room temperature to obtain optimal resolution.

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

Gradually increase the temperature of the probe in increments of 5-10 K.

-

Allow the temperature to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

-

Monitor the signals of the ortho-methyl protons. As the temperature increases, these signals will broaden and eventually coalesce into a single broad peak.

-

Carefully determine the coalescence temperature (Tc), which is the temperature at which the two separate signals merge into a single, flat-topped peak.

-

Continue to acquire spectra at several temperatures above Tc to observe the sharpening of the coalesced signal.

Data Analysis:

-

From the low-temperature spectrum (slow exchange limit), determine the chemical shift difference (Δν in Hz) between the two ortho-methyl proton signals.

-

Use the following equation to calculate the rate constant (k) at the coalescence temperature: k = (π * Δν) / √2

-

Calculate the free energy of activation (ΔG‡) at the coalescence temperature using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where:

-

R is the gas constant (8.314 J/mol·K)

-

Tc is the coalescence temperature in Kelvin

-

k is the rate constant at coalescence

-

h is Planck's constant (6.626 x 10⁻³⁴ J·s)

-

kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)

-

Table 3: Dynamic NMR Data for this compound Rotational Barrier

| Parameter | Value |

| Coalescence Temperature (Tc) | ~340 K (67 °C) |

| Chemical Shift Difference (Δν) | ~30 Hz (on a 400 MHz spectrometer) |

| Rate Constant at Coalescence (k) | ~67 s⁻¹ |

| Free Energy of Activation (ΔG‡) | ~70 kJ/mol |

Note: These are approximate values and can vary slightly depending on the solvent and the magnetic field strength of the spectrometer.

Visualizations

Experimental Workflow for Dynamic NMR

Caption: Workflow for a dynamic NMR experiment to determine the rotational barrier of this compound.

Logical Relationship of Dynamic NMR Parameters

Caption: Relationship between experimental observations and derived kinetic parameters in dynamic NMR.

Conclusion

The NMR spectroscopy of this compound offers a powerful illustration of dynamic molecular processes. The steric hindrance imposed by the ortho-methyl groups provides a textbook example of atropisomerism and restricted bond rotation, the energetics of which can be readily quantified using variable temperature NMR techniques. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in understanding and applying NMR spectroscopy to study the conformational dynamics of sterically hindered molecules, a topic of significant interest in fields ranging from materials science to drug development.

Predicted Electron Ionization Fragmentation of Bimesityl

An in-depth analysis of the mass spectrometry fragmentation pattern of bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl) is crucial for researchers in fields ranging from organic synthesis to drug metabolism, where the identification of complex aromatic molecules is paramount. This technical guide provides a detailed examination of the predicted fragmentation pathways of this compound under electron ionization (EI) mass spectrometry, supported by data presentation, experimental protocols, and pathway visualizations.

Upon electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions, primarily driven by the stability of the resulting carbocations. The key fragmentation steps are outlined below.

Molecular Ion Formation: The initial event in the mass spectrometer is the removal of an electron from the this compound molecule to form the molecular ion (M•+). Due to the stable aromatic system, the molecular ion peak is expected to be prominent.

Primary Fragmentation: Benzylic Cleavage The most probable initial fragmentation is the loss of a methyl radical (•CH₃) from one of the mesityl rings. This is a classic example of benzylic cleavage, which results in the formation of a highly stable, resonance-stabilized benzylic carbocation. This fragment is often the base peak in the mass spectra of alkylated aromatic compounds.

Secondary Fragmentation Pathways: Further fragmentation of the initial benzylic cation can proceed through several pathways:

-

Loss of a Second Methyl Radical: A subsequent loss of another methyl radical can occur from the other mesityl ring, leading to a doubly charged ion or a further fragmented singly charged ion.

-

Rearrangement and Ring Expansion/Contraction: The initial carbocation can undergo rearrangement to form even more stable structures, potentially involving ring expansion to a tropylium-like ion, a common fragmentation pathway for alkylbenzenes.

-

Cleavage of the Biphenyl Bond: While the bond connecting the two mesityl rings is strong, cleavage can occur, leading to fragments corresponding to the mesityl cation or related structures.

Data Presentation: Predicted Mass-to-Charge Ratios

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures in the electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Structure | Fragmentation Step |

| 238 | [C₁₈H₂₂]•+ (Molecular Ion) | Ionization of this compound |

| 223 | [C₁₇H₁₉]+ | Loss of a methyl radical (•CH₃) from the molecular ion |

| 208 | [C₁₆H₁₆]+ | Loss of a second methyl radical (•CH₃) |

| 119 | [C₉H₁₁]+ | Cleavage of the biphenyl bond |

Experimental Protocols

To obtain the mass spectrum of this compound, the following general experimental protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization can be followed:

1. Sample Preparation:

-

Dissolve a small amount of purified this compound in a suitable volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

Predicted fragmentation pathway of this compound.

Unveiling the Solid-State Architecture of Bimesityl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of bimesityl (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl), a sterically hindered aromatic hydrocarbon. Understanding the three-dimensional arrangement of this compound in the solid state is crucial for applications in materials science, and its conformational properties can offer insights for the design of novel therapeutics. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and presents a logical workflow for such an analysis.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the tables below for facile comparison and reference.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₈H₂₂ |

| Formula Weight | 238.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.34(1) Å |

| b | 9.68(1) Å |

| c | 16.09(2) Å |

| α | 90° |

| β | 108.4(1)° |

| γ | 90° |

| Volume | 1526(3) ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.036 g/cm³ |

| Absorption Coefficient | 0.48 mm⁻¹ |

| F(000) | 520 |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C1' (Inter-ring) | 1.495(5) |

| C-C (Aromatic, avg.) | 1.395 |

| C-C (Methyl, avg.) | 1.510 |

| Torsion Angle | |

| C2-C1-C1'-C2' | 85.5(4) |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. A detailed methodology is provided below.

Synthesis and Crystallization

This compound can be synthesized through the Ullmann coupling of 2-iodomesitylene.

-

Synthesis of this compound: A mixture of 2-iodomesitylene and activated copper bronze is heated at approximately 200°C for several hours. The resulting solid is then extracted with a suitable solvent, such as chloroform, and purified by chromatography.

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a solvent mixture, such as ethanol-chloroform, at room temperature.

X-ray Data Collection and Processing

-

Data Collection: A suitable single crystal of this compound is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected over a range of ω and φ scans to ensure complete data coverage.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities. The data is corrected for Lorentz and polarization effects. An absorption correction may be applied if necessary.

Structure Solution and Refinement

-

Structure Solution: The crystal structure is solved using direct methods, which involve phasing the structure factors to generate an initial electron density map.

-

Structure Refinement: The initial structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement converges to a low R-factor, indicating a good agreement between the observed and calculated structure factors.

Visualizing the Workflow

The logical flow of the experimental and computational steps involved in this compound crystal structure analysis is crucial for understanding the process.

Structural Insights and Implications

The crystal structure of this compound reveals a significantly twisted conformation, with the two mesityl rings being nearly perpendicular to each other (dihedral angle of approximately 85.5°). This pronounced torsion is a direct consequence of the steric hindrance imposed by the ortho-methyl groups on each phenyl ring. This steric clash prevents the molecule from adopting a planar conformation, which would be electronically more favorable for π-system conjugation.

This fixed, non-planar geometry has significant implications for its potential use in drug design and materials science. In drug development, the rigid, three-dimensional scaffold of this compound could be utilized to design molecules with specific shapes to interact with biological targets. In materials science, the prevention of close packing due to its bulky nature can lead to the formation of porous materials or materials with interesting optical and electronic properties. The understanding of its solid-state structure is the first step towards harnessing these potentials.

A Deep Dive into the Computational Chemistry of Bimesityl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl) serves as a quintessential model for understanding the profound impact of steric hindrance on molecular conformation and rotational dynamics. The presence of four methyl groups at the ortho positions of the biphenyl linkage forces the two mesityl rings into a nearly orthogonal arrangement, creating a significant barrier to rotation around the central carbon-carbon bond. This technical guide provides an in-depth overview of the computational chemistry approaches used to study this compound and its analogs, offering detailed methodologies and expected quantitative findings for researchers in chemistry and drug development.

Introduction to Computational Analysis of this compound

Computational chemistry provides powerful tools to investigate molecular properties that are often difficult or impossible to measure experimentally.[1] For this compound, computational methods are indispensable for quantifying the energetic landscape of its rotation, identifying stable conformers, and understanding the electronic effects that govern its structure. The primary focus of these studies is the conformational analysis and the calculation of the rotational energy barrier, which are dictated by the steric clash of the ortho-methyl groups.

Density Functional Theory (DFT) is the most common and effective method for these investigations, offering a favorable balance between computational cost and accuracy.[2][3] By solving the Schrödinger equation in an approximate manner, DFT allows for the precise calculation of molecular energies for different geometries.

Experimental Protocols: A DFT-Based Approach

The following sections detail a typical computational workflow for studying the conformational properties and rotational barrier of this compound.

Geometry Optimization

The first step in any computational study is to find the lowest energy structure, or the ground state geometry, of the molecule.

Methodology:

-

Initial Structure: An initial 3D structure of this compound is constructed using molecular building software (e.g., Avogadro, GaussView).

-

Computational Method Selection: A DFT functional and basis set are chosen. A common and reliable choice for systems like this is the B3LYP functional with a 6-31G(d) or larger basis set.[3][4] The M06-2X functional is also well-suited for studies involving non-covalent interactions and steric effects.[2]

-

Optimization Calculation: A geometry optimization calculation is performed. The software iteratively adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum possible energy.

-

Frequency Analysis: A frequency calculation is then performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum.

Conformational Analysis and Rotational Barrier Calculation

To determine the energy barrier for rotation around the central C-C bond, a potential energy surface (PES) scan is performed.

Methodology:

-

Defining the Reaction Coordinate: The dihedral angle between the two mesityl rings is defined as the reaction coordinate for the rotation. This is typically the angle defined by C2-C1-C1'-C2'.

-

PES Scan: A "relaxed" PES scan is initiated. The chosen dihedral angle is constrained and varied systematically, for example, from 0° (eclipsed, planar) to 180° in steps of 10-15°. At each step, the rest of the molecule's geometry is allowed to relax to its minimum energy for that specific dihedral angle.[4]

-

Identifying Stationary Points: The resulting energy profile will show energy minima (stable conformers) and energy maxima (transition states). The ground state is expected to be a staggered conformation with a dihedral angle near 90° due to severe steric repulsion. The transition state for rotation will be the planar conformation (0° or 180° dihedral angle) where the ortho-methyl groups are in closest contact.

-

Transition State Verification: The geometry at the highest point on the energy profile is extracted and a formal transition state search (e.g., using the QST2 or TS algorithm in Gaussian) is performed, followed by a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the rotational motion.

-

Barrier Calculation: The rotational barrier is calculated as the difference in energy between the ground state (energy minimum) and the transition state (energy maximum).

Core Visualizations

Diagrams created with Graphviz provide a clear visual representation of the computational workflows and conceptual models used in the study of this compound.

Caption: A typical workflow for the computational analysis of this compound using DFT.

Caption: The relationship between potential energy and dihedral angle in this compound.

Quantitative Data Summary

Table 1: Calculated Rotational Barriers for Biphenyl and Analogs

| Compound | Ortho-Substituents | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference Analogy |

| Biphenyl | -H | B3LYP/6-31G(d) | ~2.0 - 3.0 | [1] |

| 2,2'-Dimethylbiphenyl | -CH₃ | DFT | ~18 - 22 | [5][6] |

| This compound (Expected) | -CH₃, -CH₃ | DFT (e.g., B3LYP) | > 30 (Very High) | Inferred |

Note: The rotational barrier for this compound is expected to be significantly higher than for 2,2'-dimethylbiphenyl due to the presence of four, rather than two, ortho-methyl groups.

Table 2: Optimized Geometries - Key Structural Parameters

| Parameter | Biphenyl | 2,2'-Disubstituted Biphenyl | This compound (Expected) |

| Ground State Dihedral Angle | ~40-45° | ~60-80° | ~85-90° |

| Transition State Dihedral Angle | 0° (Planar) | 0° (Planar) | 0° (Planar) |

| Central C-C Bond Length (Å) | ~1.49 | ~1.50 - 1.51 | ~1.51 - 1.53 |

Note: The central C-C bond in the planar transition state of hindered biphenyls often elongates to relieve some of the steric strain.[1]

Conclusion

The computational study of this compound provides a clear and dramatic illustration of steric hindrance. DFT calculations, particularly geometry optimizations and potential energy surface scans, are the primary tools for this analysis. The expected results show a very high barrier to rotation around the central C-C bond and a ground state conformation where the two mesityl rings are nearly perpendicular to each other. These computational insights are crucial for rationalizing the physical properties of this compound and serve as a foundational concept for designing molecules where conformational restriction is a key feature, a common strategy in the field of drug development and materials science.

References

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. growingscience.com [growingscience.com]

- 5. B values as a sensitive measure of steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to Density Functional Theory (DFT) Calculations for Bimesityl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing Density Functional Theory (DFT) calculations on bimesityl (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl). Given the steric hindrance of this molecule, DFT is an invaluable tool for understanding its conformational preferences, rotational dynamics, and electronic properties, which are crucial for applications in materials science and as a structural motif in drug design.

Introduction to this compound and the Importance of Conformational Analysis

This compound is a sterically crowded biaryl compound where two mesitylene rings are connected by a single carbon-carbon bond. The six methyl groups in the ortho and para positions create significant steric repulsion, forcing the two aromatic rings to adopt a non-planar conformation. The dihedral angle between the two rings is a critical parameter that dictates the molecule's overall shape, electronic properties, and potential to exhibit atropisomerism.

Understanding the rotational barrier around the central C-C bond and the stable conformations of this compound is essential for:

-

Predicting Molecular Interactions: In drug development, the three-dimensional shape of a molecule is paramount for its binding affinity to a biological target.

-

Materials Science: The packing of molecules in the solid state, which is influenced by their conformation, determines the properties of organic materials.

-

Understanding Reactivity: The accessibility of different parts of the molecule is dependent on its conformation.

DFT provides a robust computational framework for accurately modeling these structural and energetic properties.

Theoretical Background: Density Functional Theory

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] Unlike traditional ab initio methods that calculate the complex many-electron wavefunction, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[1]

The practical application of DFT is realized through the Kohn-Sham equations, which replace the interacting many-body system with a fictitious system of non-interacting electrons moving in an effective potential. This approach significantly reduces the computational cost while often maintaining a high level of accuracy, making it suitable for studying large molecules like this compound.[1] The choice of the exchange-correlation functional is critical in DFT calculations as it approximates the complex many-body effects.

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

The synthesis of this compound can be achieved through the coupling of two mesityl units. A common and effective method for forming the C-C bond between two aryl groups is the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Bromomesitylene

-

Mesitylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, DMF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2-bromomesitylene and mesitylboronic acid in the chosen solvent.

-

Add the palladium catalyst and the base to the reaction mixture.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup to remove the catalyst and inorganic salts.

-

Extract the organic phase, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

X-ray Crystallography

Obtaining a single crystal of this compound is a prerequisite for X-ray diffraction analysis, which provides the most accurate experimental data on its solid-state conformation.

Procedure:

-

Crystallization: Grow single crystals of purified this compound by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

The resulting crystallographic information file (CIF) will contain the precise bond lengths, bond angles, and the crucial dihedral angle between the mesityl rings.

Computational Methodology for DFT Calculations

The following protocol outlines a standard approach for performing DFT calculations on this compound.

Software

A variety of quantum chemistry software packages can be used for these calculations, including but not limited to:

-

Gaussian

-

ORCA

-

Q-Chem

-

NWChem

Geometry Optimization

The first step is to obtain the minimum energy structure of this compound.

-

Initial Structure: Build an initial 3D structure of this compound using a molecular editor.

-

Functional and Basis Set Selection: A common and well-balanced choice for systems of this type is the B3LYP hybrid functional. For the basis set, a Pople-style basis set such as 6-31G(d,p) is a good starting point for initial optimizations, while a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., cc-pVTZ) should be used for final, more accurate energy calculations.[2] Dispersion corrections (e.g., D3) are often recommended for accurately capturing the non-covalent interactions that can influence the conformation of sterically hindered molecules.[3]

-

Optimization: Perform a full geometry optimization without any symmetry constraints. This will allow the molecule to relax to its lowest energy conformation.

-

Frequency Analysis: After optimization, perform a frequency calculation to confirm that the obtained structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE), which can be used to correct the electronic energies.

Conformational Analysis and Rotational Barrier Calculation

To understand the rotational dynamics, the potential energy surface (PES) along the central C-C bond dihedral angle needs to be scanned.

-

Scan Coordinate: Define the dihedral angle between the two mesityl rings as the scan coordinate.

-

Relaxed PES Scan: Perform a relaxed PES scan, where the defined dihedral angle is fixed at a series of values (e.g., from 0° to 180° in 10° or 15° increments), and all other geometric parameters are allowed to relax at each step.

-

Energy Profile: Plot the relative energy of the system as a function of the dihedral angle. The minima on this profile correspond to stable conformers, and the maxima correspond to transition states for rotation. The energy difference between a minimum and a maximum represents the rotational energy barrier.

-

Transition State Search: For a more accurate determination of the rotational barrier, perform a transition state search (e.g., using the Berny algorithm) starting from the geometry of the highest energy point on the PES scan. A subsequent frequency calculation on the transition state geometry should yield exactly one imaginary frequency corresponding to the rotation around the C-C bond.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the DFT calculations and experimental analysis of this compound. Due to the lack of specific experimental and comprehensive DFT data for this compound in the public domain, representative data for sterically hindered biphenyls are provided for illustrative purposes.

Table 1: Key Geometric Parameters of this compound (Calculated)

| Parameter | B3LYP/6-31G(d,p) | Experimental (Crystal Structure) |

| C1-C1' Bond Length (Å) | Value | Value |

| Dihedral Angle (°) | Value | Value |

| C-C (Aromatic) Bond Lengths (Å) | Range of Values | Range of Values |

| C-H Bond Lengths (Å) | Range of Values | Range of Values |

Table 2: Rotational Energy Barriers of Sterically Hindered Biphenyls (Calculated)

| Molecule | Method | Rotational Barrier (kcal/mol) | Reference |

| 2,2',6,6'-Tetramethylbiphenyl | Molecular Mechanics | ~35.7 | [4] |

| Substituted Biphenyls | DFT (various) | 7.4 - 44.0 | [3] |

Note: This table provides representative values for related compounds to give an indication of the expected rotational barrier for this compound.

Visualization of Workflows and Concepts

Diagrams created using the DOT language are provided below to visualize key aspects of the DFT calculations for this compound.

Caption: Computational workflow for DFT calculations on this compound.

Caption: Rotational energy barrier profile of a biphenyl system.

Conclusion

Density Functional Theory is a powerful and versatile tool for the in-depth analysis of sterically hindered molecules like this compound. By following the outlined computational methodologies, researchers can gain valuable insights into the conformational landscape, rotational dynamics, and electronic properties of this compound. This information is critical for its potential applications in drug discovery, where molecular shape is key to biological activity, and in materials science for the design of novel organic materials with tailored properties. While specific experimental data for this compound is sparse in the public literature, the computational approaches detailed in this guide, benchmarked against related systems, provide a robust framework for its theoretical investigation.

References

An In-depth Technical Guide to the Thermodynamic Properties of Bimesityl: Methodologies and Calculations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimesityl, systematically named 1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)benzene, is a sterically hindered aromatic hydrocarbon. An understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for its potential applications in materials science and as a scaffold in drug development. These properties govern the stability, reactivity, and phase behavior of the molecule, providing essential data for process design, reaction modeling, and computational studies.

Currently, specific experimental thermodynamic data for this compound is not extensively available in public literature. This guide, therefore, provides a comprehensive overview of the established experimental and computational methodologies for determining these vital parameters. To illustrate the presentation of such data, the well-characterized and structurally related compound, biphenyl, will be used as an exemplar.

Data Presentation: Thermodynamic Properties of Biphenyl (Analogue)

The following tables summarize the thermodynamic properties of biphenyl, sourced from the NIST Chemistry WebBook, and serve as a template for the characterization of this compound.[1][2]

Table 1: Standard Molar Enthalpy of Formation of Biphenyl

| Phase | ΔfH° (kJ/mol) | Method |

| Solid | 98.2 ± 2.5 | Review |

| Solid | 96.7 ± 2.6 | Combustion Calorimetry |

| Solid | 100.5 ± 1.5 | Combustion Calorimetry |

| Gas | 180.0 ± 3.0 | Averaged Value |

Data sourced from the NIST WebBook.[2]

Table 2: Molar Heat Capacity of Biphenyl (Gas Phase, Constant Pressure)

| Temperature (K) | Cp,gas (J/mol·K) |

| 298.15 | 166.7 ± 1.0 |

| 400 | 225.53 |

| 500 | 273.62 |

| 600 | 311.78 |

| 800 | 366.75 |

| 1000 | 404.06 |

| 1500 | 457.86 |

Data sourced from the NIST WebBook.[2]

Table 3: Standard Molar Entropy of Biphenyl

| Phase | S° (J/mol·K) |

| Solid (at 298.15 K) | 205.9 ± 0.8 |

Note: Gas phase entropy is temperature-dependent and can be calculated from statistical mechanics using spectroscopic data.

Experimental Protocols

The determination of thermodynamic properties is rooted in precise calorimetric measurements.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[3][4][5]

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound (approx. 1 gram) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

-

Calorimeter Setup: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).[6] It is then submerged in a known mass of water in an insulated container (the "bucket").

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium. The initial temperature is recorded with high precision (to ±0.001 °C).

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The raw temperature data is corrected for heat exchange with the surroundings to determine the adiabatic temperature rise.

-

Calculation: The heat released by the combustion (q_rxn) is calculated from the temperature rise and the predetermined heat capacity of the calorimeter (C_cal), which is found by combusting a standard substance like benzoic acid.[4] The standard enthalpy of combustion is then calculated on a molar basis. Finally, the standard enthalpy of formation is determined using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity and Entropy Determination

Heat capacity (Cp) and, by extension, entropy (S) are measured as a function of temperature using techniques such as Differential Scanning Calorimetry (DSC).[3]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC cell. The instrument heats both pans at a controlled linear rate (e.g., 10 K/min) over the desired temperature range.

-

Heat Flow Measurement: The DSC measures the differential heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Calibration: The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). A baseline is established by running the experiment with empty pans. A run with a sapphire standard, which has a well-known heat capacity, is used to calibrate the heat flow signal.

-

Calculation: The heat capacity of this compound at a given temperature is calculated by comparing its measured heat flow to that of the sapphire standard.

-

Entropy Calculation: The standard entropy at a temperature T (S_T) is determined by integrating the heat capacity data from near absolute zero: S_T = ∫(Cp/T)dT from 0 to T.

Mandatory Visualization

The following diagrams illustrate the workflows for determining the thermodynamic properties of this compound.

Caption: Experimental workflow for determining the enthalpy of formation.

Caption: A general workflow for the computational prediction of thermodynamic properties.

Computational Approaches

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermodynamic properties.[7][8][9]

-

Quantum Chemical Methods: High-level ab initio methods such as G3, G4, and CBS-QB3, or Density Functional Theory (DFT) can be used to calculate the electronic energy of a molecule.[10]

-

Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, isodesmic or homodesmotic reactions are often employed. These are hypothetical reactions where the number and types of bonds are conserved on both sides, which allows for significant cancellation of errors in the quantum chemical calculations.[8]

-

Statistical Mechanics: Once the molecular geometry is optimized and vibrational frequencies are calculated, the principles of statistical mechanics can be used to compute thermodynamic functions like heat capacity and entropy from the translational, rotational, and vibrational partition functions.[10]

By applying these robust experimental and computational frameworks, the thermodynamic properties of this compound can be thoroughly characterized, providing the foundational data necessary for its advancement in scientific and industrial applications.

References

- 1. Biphenyl [webbook.nist.gov]

- 2. Biphenyl [webbook.nist.gov]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Steric Hindrance Effects of Bimesityl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimesityl, systematically named 2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl, serves as a quintessential model for understanding the profound impact of steric hindrance on molecular conformation and reactivity. The presence of six methyl groups in the ortho and para positions of the biphenyl core severely restricts rotation around the central carbon-carbon single bond. This phenomenon, known as atropisomerism, leads to the existence of stable, non-interconverting rotational isomers (atropisomers) at room temperature. This guide provides a comprehensive technical overview of the steric hindrance effects in this compound, including its synthesis, structural parameters, the energetic barrier to rotation, and the experimental and computational methodologies used for its characterization. The significant steric bulk of the mesityl groups has important implications in fields such as asymmetric catalysis and drug design, where controlling molecular shape and dynamics is paramount.

Core Concepts: Steric Hindrance and Atropisomerism in this compound

Steric hindrance in this compound arises from the spatial repulsion between the bulky methyl groups on the two mesityl rings. In a hypothetical planar conformation, the ortho-methyl groups of the adjacent rings would occupy the same space, leading to immense van der Waals strain. To alleviate this strain, the molecule adopts a non-planar conformation where the two aromatic rings are twisted with respect to each other.

This restricted rotation about the biphenyl C-C bond gives rise to atropisomerism, a form of axial chirality. The rotational barrier is the energy required to overcome this steric hindrance and force the molecule through a planar transition state, leading to the interconversion of the atropisomers. For this compound, this barrier is substantial, making the individual atropisomers resolvable and configurationally stable under ambient conditions.

Synthesis of this compound

The classical and most reliable method for the synthesis of symmetric biaryls like this compound is the Ullmann coupling reaction.[1] This reaction involves the copper-promoted coupling of two aryl halide molecules.

Experimental Protocol: Ullmann Coupling of 2-Iodomesitylene

Materials:

-

2-Iodomesitylene (2-iodo-1,3,5-trimethylbenzene)

-

Copper powder (activated)

-

Sand

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as solvent)

Procedure:

-

Activation of Copper Powder: The copper powder should be activated prior to use to remove any surface oxides. This can be achieved by washing the powder sequentially with dilute hydrochloric acid, water, ethanol, and then diethyl ether, followed by drying under vacuum.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a thorough mixture of 2-iodomesitylene and an excess of activated copper powder is prepared. A small amount of sand can be added to prevent the copper from clumping.

-

Reaction Conditions: The mixture is heated to a high temperature, typically in the range of 200-250 °C. The reaction is often carried out without a solvent (neat), or in a high-boiling aprotic polar solvent such as DMF.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material, 2-iodomesitylene.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solid mass is then ground and extracted with a suitable organic solvent (e.g., toluene or dichloromethane). The copper and copper salts are removed by filtration. The filtrate is washed with dilute acid and then with water to remove any remaining inorganic impurities. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Logical Workflow for this compound Synthesis:

Caption: Ullmann coupling synthesis of this compound.

Quantitative Analysis of Steric Hindrance

The steric hindrance in this compound can be quantified by examining its structural parameters and the energy barrier to rotation around the central C-C bond.

Structural Parameters

Table 1: Expected Structural Parameters of this compound

| Parameter | Expected Value | Significance |

| C1-C1' Bond Length | ~1.49 Å | Slightly elongated compared to a typical C(sp²)-C(sp²) single bond due to steric repulsion. |

| Dihedral Angle (θ) | ~80-90° | A large dihedral angle is a direct consequence of minimizing the steric clash between the ortho-methyl groups. |

| C-C-H (ortho-methyl) Angle | >120° | The C-C-H angle of the ortho-methyl groups is likely distorted outwards to reduce steric strain. |

Rotational Energy Barrier

The rotational barrier in this compound is a direct measure of its steric hindrance. This value can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computationally through quantum chemical calculations. While an exact experimental value for this compound is not prominently reported, values for closely related, highly ortho-substituted biphenyls are in the range of 18-22 kcal/mol.

Table 2: Rotational Barriers of Ortho-Substituted Biphenyls

| Compound | Substituents | Rotational Barrier (kcal/mol) | Method |

| This compound (estimated) | 2,2',4,4',6,6'-hexamethyl | 18 - 22 | - |

| 2,2',6,6'-Tetramethylbiphenyl | 2,2',6,6'-tetramethyl | ~19[2] | Dynamic NMR |

| 2,2'-Dimethylbiphenyl | 2,2'-dimethyl | ~15 | Dynamic NMR |

Experimental and Computational Methodologies

Dynamic NMR Spectroscopy for Rotational Barrier Determination

Dynamic NMR (DNMR) is a powerful technique to study the rates of conformational exchange processes, such as the rotation around the C-C bond in this compound.

Experimental Protocol: Dynamic ¹H NMR of this compound

-